molecular formula C8H4F4O2S B6325894 4-(Trifluoromethylthio)phenyl fluoroformate CAS No. 1357626-51-7

4-(Trifluoromethylthio)phenyl fluoroformate

Cat. No.: B6325894
CAS No.: 1357626-51-7
M. Wt: 240.18 g/mol
InChI Key: FDMQDAGCBXQHIM-UHFFFAOYSA-N
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Description

4-(Trifluoromethylthio)phenyl fluoroformate is an organic compound characterized by the presence of a trifluoromethylthio group attached to a phenyl ring, which is further bonded to a fluoroformate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethylthio)phenyl fluoroformate typically involves the reaction of 4-(Trifluoromethylthio)phenol with phosgene or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The reaction conditions often include low temperatures and an inert atmosphere to prevent side reactions and degradation of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. Safety measures are crucial due to the use of toxic reagents like phosgene.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethylthio)phenyl fluoroformate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., pyridine, triethylamine), oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions include carbamates, carbonates, thiocarbonates, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-(Trifluoromethylthio)phenyl fluoroformate involves its interaction with nucleophilic sites in biological molecules. The fluoroformate group can react with amino, hydroxyl, and thiol groups in proteins and enzymes, leading to the formation of covalent bonds and modification of their activity. The trifluoromethylthio group enhances the compound’s lipophilicity and ability to penetrate biological membranes, facilitating its interaction with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenyl fluoroformate
  • 4-(Trifluoromethylthio)phenyl isocyanate
  • 4-(Trifluoromethylthio)phenyl acetate

Uniqueness

4-(Trifluoromethylthio)phenyl fluoroformate is unique due to the presence of both the trifluoromethylthio and fluoroformate groups, which confer distinct chemical properties such as high reactivity and stability. Compared to similar compounds, it offers a versatile platform for chemical modifications and the development of novel materials and pharmaceuticals .

Properties

IUPAC Name

[4-(trifluoromethylsulfanyl)phenyl] carbonofluoridate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O2S/c9-7(13)14-5-1-3-6(4-2-5)15-8(10,11)12/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMQDAGCBXQHIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(=O)F)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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